5-(Cyclohexylidenemethyl)isoxazole

Description

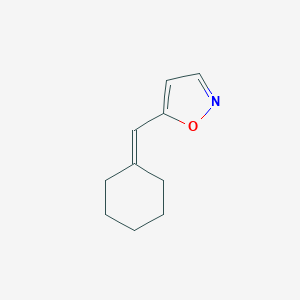

Structure

2D Structure

3D Structure

Properties

CAS No. |

113352-01-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5-(cyclohexylidenemethyl)-1,2-oxazole |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-10-6-7-11-12-10/h6-8H,1-5H2 |

InChI Key |

MGLIVPAAZKDLAB-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC2=CC=NO2)CC1 |

Canonical SMILES |

C1CCC(=CC2=CC=NO2)CC1 |

Synonyms |

Isoxazole, 5-(cyclohexylidenemethyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclohexylidenemethyl Isoxazole and Its Structural Analogues

Classical and Contemporary Approaches to Isoxazole (B147169) Synthesis

The formation of the isoxazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods being established over the years. These approaches can be broadly categorized into cyclocondensation reactions, 1,3-dipolar cycloadditions, and syntheses involving chalcone (B49325) intermediates.

Cyclocondensation Reactions with Hydroxylamine (B1172632) and 1,3-Dicarbonyl Systems

The reaction of hydroxylamine with 1,3-dicarbonyl compounds, or their synthetic equivalents, is a fundamental and widely used method for constructing the isoxazole core. youtube.comcore.ac.uk This reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring. youtube.com

For the specific synthesis of 5-(Cyclohexylidenemethyl)isoxazole, a key starting material would be a 1,3-dicarbonyl compound possessing the required cyclohexylidene moiety. The general reaction is depicted below:

Scheme 1: General synthesis of isoxazoles via cyclocondensation.

| Reactant 1 | Reactant 2 | Product |

| 1,3-Dicarbonyl Compound | Hydroxylamine | Isoxazole |

The regioselectivity of this reaction, determining whether the 3- or 5-substituted isoxazole is formed, can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl system. rsc.org

Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions with Alkenes and Alkynes

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a powerful and versatile method for the synthesis of isoxazolines and isoxazoles, respectively. nih.govresearchgate.net This [3+2] cycloaddition is a highly efficient way to construct the five-membered heterocyclic ring. nih.gov Nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation or from hydroximinoyl chlorides by dehydrohalogenation. nih.gov

To synthesize this compound, the cycloaddition would occur between a suitable nitrile oxide and cyclohexylidenemethane, an alkene. The subsequent oxidation of the resulting isoxazoline (B3343090) would yield the target isoxazole. Alternatively, direct cycloaddition with a corresponding alkyne could be employed. nih.gov

Scheme 2: Synthesis of isoxazoles via nitrile oxide cycloaddition.

| Dipole | Dipolarophile | Intermediate | Product |

| Nitrile Oxide | Alkene | Isoxazoline | Isoxazole |

| Nitrile Oxide | Alkyne | - | Isoxazole |

The regioselectivity of the cycloaddition is a critical aspect, with the electronic and steric properties of both the nitrile oxide and the dipolarophile influencing the outcome. mdpi.com

Synthesis via Chalcone Intermediates

Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for the synthesis of various heterocyclic compounds, including isoxazoles. researchgate.netderpharmachemica.com The synthesis involves the reaction of a chalcone with hydroxylamine hydrochloride. nih.govresearchgate.net The reaction proceeds through the formation of an oxime, followed by cyclization to yield a 3,5-disubstituted isoxazole. researchgate.net

For the synthesis of a structural analogue of this compound, a chalcone bearing a cyclohexyl group would be utilized. The Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a cyclohexyl-substituted benzaldehyde (B42025) is a common method for preparing the required chalcone precursor. researchgate.netderpharmachemica.com

Table 1: Examples of Isoxazole Synthesis from Chalcones

| Chalcone Precursor | Reagent | Product | Reference |

| Substituted Chalcone | Hydroxylamine Hydrochloride | 3,5-Disubstituted Isoxazole | researchgate.netderpharmachemica.com |

| 2-Acetyl-5-methylfuran derived Chalcones | Hydroxylamine Hydrochloride | Substituted Isoxazoles | researchgate.net |

This method offers a straightforward route to a wide array of isoxazole derivatives.

Green Chemistry Principles in the Synthesis of this compound Related Compounds

The application of green chemistry principles to the synthesis of isoxazoles is an area of growing interest, aiming to develop more environmentally benign and efficient processes. nih.govnih.govelifesciences.org

Key aspects of green chemistry in isoxazole synthesis include the use of safer solvents, alternative energy sources like microwave irradiation, and catalysts that can be easily recovered and reused. nih.govnih.govbenthamdirect.com For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of isoxazoles from chalcones. nih.goveurekaselect.com The use of agro-waste derived catalysts, such as water extract of orange fruit peel ash (WEOFPA), in solvent-free conditions represents a significant step towards sustainable synthesis. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool in the synthesis and functionalization of isoxazoles, aligning with the principles of green chemistry by enabling reactions under milder conditions and with higher selectivity. rsc.orgresearchgate.net Catalysts based on copper, palladium, gold, and manganese have been employed in various synthetic strategies. rsc.orgresearchgate.netthieme-connect.comorganic-chemistry.org

Copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal acetylenes provides a regioselective route to 3,5-disubstituted isoxazoles. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are instrumental in the further functionalization of pre-formed isoxazole rings. nih.gov Gold catalysts have been used for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles. organic-chemistry.org Furthermore, manganese nanoparticles (Mn-NPs) have been utilized as a catalyst for the generation of nitrile oxides and subsequent 1,3-dipolar cycloaddition reactions under benign conditions. thieme-connect.comthieme-connect.com These transition metal-catalyzed methods offer efficient and atom-economical pathways to complex isoxazole derivatives. rsc.org

Table 2: Transition Metals in Isoxazole Synthesis

| Metal Catalyst | Reaction Type | Product | Reference |

| Copper(I) | Cycloaddition | 3,5-Disubstituted Isoxazoles | organic-chemistry.org |

| Palladium | Cross-coupling | Functionalized Isoxazoles | nih.gov |

| Gold | Cycloisomerization | Substituted Isoxazoles | organic-chemistry.org |

| Manganese (NPs) | Nitrile Oxide Generation & Cycloaddition | Isoxazoles and Isoxazolines | thieme-connect.comthieme-connect.com |

Electrochemical Reaction Pathways

Electrochemical synthesis offers a green and efficient alternative to conventional chemical methods for the construction of heterocyclic compounds like isoxazoles. By leveraging electrical current to drive reactions, electrochemistry can minimize the use of hazardous reagents and provide precise control over reaction conditions. A key strategy in isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Electrochemistry can be instrumental in the generation of the highly reactive nitrile oxide intermediate from its corresponding aldoxime precursor.

The electrochemical oxidation of aldoximes to nitrile oxides at an anode can be a clean and efficient process. This method avoids the use of chemical oxidants, which often generate stoichiometric amounts of waste. For instance, the electrooxidation of a betulinal-derived oxime at a graphite (B72142) anode has been shown to produce a stable and isolable nitrile oxide. researchgate.net This electrochemically generated nitrile oxide can then undergo a [3+2] cycloaddition with various alkynes to yield a library of isoxazole derivatives. researchgate.net This approach highlights the potential for synthesizing complex molecules through a combination of electro-organic and conventional synthetic steps. researchgate.net

While direct electrochemical synthesis of this compound is not explicitly detailed in the literature, the principles of electrochemical nitrile oxide generation are broadly applicable. The synthesis would likely commence with the electrochemical oxidation of cyclohexanecarbaldehyde oxime. The resulting cyclohexanecarbonitrile (B123593) oxide would then react with a suitable alkyne in a subsequent cycloaddition step to form the target isoxazole ring.

The following table summarizes representative examples of electrochemically synthesized isoxazoline derivatives from various aldoximes, demonstrating the versatility of this approach.

| Aldoxime Precursor | Alkene/Alkyne Partner | Product | Yield (%) | Reference |

| Betulinal oxime | Various alkynes | Betulone-based isoxazoles | Not specified | researchgate.net |

| Aromatic aldoximes | Styrene derivatives | 3,5-diaryl-2-isoxazolines | Good to excellent | researchgate.net |

| Aliphatic aldoximes | Electron-deficient alkenes | Substituted 2-isoxazolines | Good to excellent | researchgate.net |

Solvent-Free and Sustainable Reaction Media (e.g., Deep Eutectic Solvents)

The development of sustainable synthetic methods is a cornerstone of modern chemistry, aiming to reduce environmental impact and improve process efficiency. For the synthesis of isoxazoles, including this compound and its analogues, solvent-free approaches and the use of green solvents like deep eutectic solvents (DES) have emerged as promising alternatives to traditional volatile organic solvents.

Deep Eutectic Solvents (DES)

Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a liquid at a temperature much lower than the melting points of the individual components. scielo.br They are often biodegradable, non-toxic, and inexpensive, making them attractive green reaction media. scielo.br The synthesis of 3,5-disubstituted isoxazoles has been successfully accomplished in a one-pot, three-component reaction using a choline (B1196258) chloride:urea deep eutectic solvent. beilstein-journals.org This method demonstrates the feasibility of using DES for the entire reaction sequence, from the in situ generation of nitrile oxides to the final cycloaddition. beilstein-journals.org The DES can often be recycled and reused multiple times without a significant drop in product yield, further enhancing the sustainability of the process. beilstein-journals.org

The synthesis of 4-arylidene-3-methylisoxazol-5(4H)-one derivatives has also been reported using an ionic liquid catalyst in water, showcasing another green approach. nih.gov While not a DES in the strictest sense, the use of water as a solvent and a recyclable catalyst aligns with the principles of green chemistry.

Solvent-Free Mechanochemical Synthesis

Mechanochemistry, particularly ball-milling, offers a completely solvent-free method for organic synthesis. nih.govrsc.org This technique uses mechanical force to initiate chemical reactions between solid-state reactants. The synthesis of 3,5-isoxazoles has been achieved with high efficiency via a 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides under ball-milling conditions. nih.govnih.gov This method can be performed with or without a catalyst and is scalable, providing a practical and environmentally benign route to isoxazole derivatives. nih.govnih.gov

The following table provides examples of isoxazole synthesis in sustainable media, highlighting the reaction conditions and yields.

| Reaction Type | Reactants | Sustainable Medium/Method | Product | Yield (%) | Reference |

| Three-component reaction | Substituted benzaldehyde, phenylacetylene, hydroxylamine hydrochloride | Choline chloride:urea (DES) | 3,5-disubstituted isoxazoles | Good to excellent | beilstein-journals.org |

| Three-component reaction | Aromatic aldehydes, ethyl acetoacetate, hydroxylamine hydrochloride | Ionic liquid (MAI.Cl) in water | 4-arylidene-3-methylisoxazol-5(4H)-ones | Up to 96% | nih.gov |

| 1,3-Dipolar cycloaddition | Terminal alkynes, hydroxyimidoyl chlorides | Ball-milling (solvent-free) | 3,5-isoxazoles | Moderate to excellent | nih.govnih.gov |

These sustainable methodologies provide a clear pathway toward the synthesis of this compound and its structural analogues, minimizing environmental impact while maintaining high efficiency.

Chemical Reactivity and Transformation Pathways of 5 Cyclohexylidenemethyl Isoxazole and Isoxazole Systems

Investigation of Isoxazole (B147169) Ring Opening Reactions

The cleavage of the isoxazole ring is a well-documented process that can be initiated by various reagents and conditions, leading to a diverse array of acyclic products. This reactivity stems from the inherent strain and the weak N-O bond within the heterocyclic system. wikipedia.orgrsc.org

Reductive cleavage is a common method for isoxazole ring opening. Catalytic hydrogenation is a powerful technique for this transformation. pitt.edu For instance, hydrogenation over catalysts like Raney nickel can lead to the formation of β-hydroxy ketones or γ-amino alcohols, depending on the substrate and reaction conditions. nih.govacs.org Similarly, palladium on carbon (Pd/C) is also an effective catalyst for the hydrogenolysis of the N-O bond. rsc.org Other reducing agents such as molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water, and low-valent titanium reagents have also been shown to effect the reductive cleavage of isoxazoles to yield products like β-aminoenones. researchgate.netbeilstein-journals.orgresearchgate.net

Electron capture by the isoxazole ring can also trigger the dissociation of the O-N bond, leading to a ring-opened structure. rsc.org Furthermore, isoxazole ring opening can be achieved under non-reductive conditions. For example, treatment with a base can lead to ring cleavage, a reaction that has been observed in the metabolism of the drug leflunomide, which contains a 3-unsubstituted isoxazole ring. rsc.org

Recently, ring-opening fluorination of isoxazoles has been developed using electrophilic fluorinating agents like Selectfluor®. acs.orgresearchgate.netresearchgate.net This reaction proceeds through fluorination followed by deprotonation, resulting in the formation of tertiary fluorinated carbonyl compounds. researchgate.netresearchgate.net This method is notable for its mild reaction conditions and good functional group tolerance. researchgate.netresearchgate.net

| Reaction Type | Reagents/Conditions | Typical Products | Reference |

| Reductive Cleavage | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | β-Hydroxy ketones, γ-Amino alcohols | nih.govacs.orgrsc.org |

| Reductive Cleavage | Mo(CO)₆, H₂O | β-Aminoenones | researchgate.netresearchgate.net |

| Reductive Cleavage | Low-valent titanium reagents | β-Enaminoketones, β-Hydroxyketones | beilstein-journals.org |

| Base-induced Opening | Base (e.g., in metabolic pathways) | α-Cyanoenol metabolites | rsc.org |

| Ring-Opening Fluorination | Selectfluor® | Tertiary fluorinated carbonyl compounds | acs.orgresearchgate.netresearchgate.net |

Functionalization of the Isoxazole Nucleus via Substitution Reactions

Beyond ring-opening, the isoxazole core can be functionalized through substitution reactions at its peripheral carbon atoms, allowing for the introduction of a variety of substituents and the construction of more complex molecules.

Halogenation of isoxazoles can occur at the C4 position. Bromination of isoxazoles with reagents like N-bromosuccinimide (NBS) can lead to the formation of 4-bromoisoxazoles. rsc.org The electrophilic bromination is proposed to proceed through a stabilized isoxazolium ion intermediate. rsc.org In some cases, depending on the substituents present on the isoxazole ring, this can be followed by intramolecular cyclization. nih.govrsc.org For instance, the bromination of isoxazoles with a pendant alcohol or carboxylic acid can lead to the stereoselective synthesis of 4-bromo-spiro-isoxazolines. nih.gov

Ring-opening chlorination and bromination reactions have also been developed, which proceed via the selective cleavage of the N-O bond to deliver tertiary halogenated compounds. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation and alkylation of the isoxazole nucleus. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been successfully applied to isoxazole derivatives. researchgate.netresearchgate.net For example, 5-bromoisoxazoles can be coupled with various boronic acids in the presence of a palladium catalyst and a suitable ligand to yield 5-arylisoxazoles. researchgate.net The development of methods for the synthesis of stable MIDA boronate-functionalized isoxazoles has further expanded the scope of Suzuki-Miyaura cross-coupling for this heterocyclic system. acs.org

The Negishi coupling, which utilizes organozinc reagents, is another effective method for forming carbon-carbon bonds with isoxazoles. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been used to couple a variety of organic halides with organozinc derivatives of isoxazoles. wikipedia.orgnih.gov

Alkylation of isoxazoles can also be achieved through other methods. For example, N-alkylation of 5-aminoisoxazoles can be performed after deprotonation with a strong base like sodium hydride. acs.orgacs.org Rhodium(III)-catalyzed alkylation of 3-arylbenzo[d]isoxazoles with maleimides has also been reported to produce substituted succinimides. rsc.org

| Reaction Type | Coupling Partners | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Isoxazole-boronic acid/ester + Aryl/Vinyl halide | Pd catalyst, Base | Aryl/Vinyl-substituted isoxazoles | researchgate.netresearchgate.netacs.org |

| Negishi Coupling | Isoxazole-halide + Organozinc reagent | Pd or Ni catalyst | Alkyl/Aryl-substituted isoxazoles | researchgate.netwikipedia.orgnih.gov |

| Rhodium-catalyzed Alkylation | 3-Arylbenzo[d]isoxazole + Maleimide | [RhCp*Cl₂]₂, AgNTf₂ | Substituted succinimides | rsc.org |

Cycloaddition and Rearrangement Chemistry of Isoxazoles

Isoxazoles can participate in cycloaddition reactions, although their reactivity differs from that of more common dienes. Ab initio computational studies have suggested that isoxazoles are generally unreactive in standard Diels-Alder reactions. acs.org However, they can undergo inverse electron-demand hetero-Diels-Alder reactions with electron-rich olefins, such as enamines, to produce substituted pyridines. rsc.org This transformation is typically promoted by a Lewis acid like titanium tetrachloride. rsc.org Isoxazoles can also act as precursors to bis(siloxy)butadienes, which are reactive dienes in Diels-Alder reactions for constructing multifunctionalized aromatic systems. thieme-connect.com Furthermore, isoxazoles can be synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. nih.govnih.goveresearchco.comresearchgate.net

Rearrangement reactions of the isoxazole ring can lead to other heterocyclic systems. A notable example is the photochemical or base-mediated rearrangement of isoxazoles to oxazoles. wikipedia.orgrsc.org The photochemical rearrangement is thought to proceed through an azirine intermediate. wikipedia.org Base-mediated rearrangements have also been observed, for instance, in the conversion of 3-aryltetrahydrobenzisoxazoles to 2-aryltetrahydrobenzoxazoles. rsc.org

Derivatization at the Cyclohexylidenemethyl Moiety of 5-(Cyclohexylidenemethyl)isoxazole

The exocyclic double bond in the cyclohexylidenemethyl moiety of this compound presents an additional site for chemical modification, distinct from the reactivity of the isoxazole ring itself. General reactions of exocyclic double bonds can be applied to this part of the molecule to introduce new functional groups and build molecular complexity.

Common derivatizations of such double bonds include:

Hydrogenation: The double bond can be reduced to a single bond using catalytic hydrogenation, for example, with a palladium, platinum, or nickel catalyst. This would convert the cyclohexylidenemethyl group into a cyclohexylmethyl group.

Halogenation: Electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bond would lead to the corresponding dihalo-substituted cyclohexane (B81311) ring.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, a versatile intermediate for further transformations.

Ozonolysis: Cleavage of the double bond via ozonolysis (O₃) followed by a reductive or oxidative workup would yield a cyclohexanone (B45756) and formaldehyde (B43269) or formic acid, respectively.

Hydroboration-Oxidation: This two-step process would result in the anti-Markovnikov addition of water across the double bond, yielding a hydroxymethylcyclohexane derivative.

Diels-Alder Reaction: If the exocyclic double bond is sufficiently activated, it could potentially act as a dienophile in a Diels-Alder reaction with a suitable diene.

These reactions would allow for the selective modification of the cyclohexylidenemethyl portion of the molecule while potentially leaving the isoxazole ring intact, thereby providing a pathway to a wide range of novel derivatives.

Role of 5 Cyclohexylidenemethyl Isoxazole As a Building Block and Its Potential in Materials Science Research

Strategic Utility in the Synthesis of Complex Organic Molecules

The structural features of 5-(Cyclohexylidenemethyl)isoxazole, namely the isoxazole (B147169) ring and the exocyclic alkene, provide multiple reaction sites, rendering it a versatile precursor for a wide range of molecular architectures.

Precursor to Diverse Heterocyclic Scaffolds

Isoxazoles are well-established as valuable intermediates for the synthesis of other heterocyclic systems. nih.govresearchgate.net The N-O bond of the isoxazole ring is susceptible to cleavage under various conditions, such as reductive or basic conditions, unmasking latent functionalities and enabling transformations into different scaffolds. This inherent reactivity allows for the conversion of the isoxazole ring into structures like β-hydroxyketones, enaminones, or γ-amino alcohols, which can then be cyclized to form new rings. researchgate.net

The synthetic potential of isoxazole derivatives is vast, as they serve as starting materials for numerous other heterocyclic structures. The general applicability of isoxazoles as synthetic precursors suggests that this compound can be similarly employed to generate novel and complex molecular frameworks.

Table 1: Examples of Heterocyclic Scaffolds Derived from Isoxazole Precursors

| Isoxazole Precursor Type | Reaction Condition | Resulting Heterocyclic Scaffold |

|---|---|---|

| Substituted Isoxazole | Catalytic Hydrogenation | β-Hydroxy Ketone / Enaminone |

| Alkylidene Isoxazol-5-(4H)-one | Reaction with Amines | Pyrrole Derivatives |

| Isoxazole-linked Esters | Reduction (e.g., with LiAlH₄) | Fused Isoxazoles |

| Dihydrobenzo[d]isoxazole | Cyclocondensation | Fused Pyrazole/Isoxazole Systems mdpi.com |

This table illustrates general transformations of the isoxazole ring, indicating the potential pathways available for derivatives like this compound.

Application in the Construction of Functionalized Organic Species

The development of functionalized organic molecules is crucial for tuning properties in drug discovery and materials science. mdpi.com Isoxazole derivatives are readily functionalized to create a library of compounds with diverse chemical and physical attributes. nih.govnih.gov Direct C-H activation or transition-metal-catalyzed cross-coupling reactions are powerful methods for modifying the isoxazole ring itself. nih.gov

Furthermore, the exocyclic double bond in this compound provides an additional site for a plethora of chemical transformations. Reactions such as epoxidation, dihydroxylation, hydrogenation, or cycloadditions can be performed on this alkene without disturbing the isoxazole core, leading to a wide array of functionalized species. This dual reactivity makes it a highly valuable and flexible building block in synthetic organic chemistry. mdpi.com

Integration into Nucleoside Analogues for Chemical Biology Research

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.gov The strategy involves replacing or modifying the natural nucleobase or sugar moiety to interfere with cellular or viral enzymatic processes. The isoxazole scaffold has been successfully incorporated into nucleoside analogues to create compounds with significant biological activity. researchgate.net These isoxazole-containing nucleosides have demonstrated potential by inhibiting viral replication or cell proliferation.

The incorporation of this compound into a nucleoside structure could yield novel analogues with unique properties. The bulky and lipophilic cyclohexyl group could influence the molecule's interaction with enzyme active sites or its transport across cell membranes. The synthesis of such analogues, potentially through coupling of the isoxazole moiety to a sugar derivative, represents a promising avenue for discovering new therapeutic agents.

Table 2: Antiviral Activity of Selected Isoxazole-Containing Nucleoside Analogues

| Compound Type | Target Virus | Activity Noted | Reference |

|---|---|---|---|

| 5-Isoxazol-5-yl-2'-deoxyuridines | Herpes Simplex Virus 1 (HSV-1) | Active | researchgate.net |

| 5-Isoxazol-5-yl-2'-deoxyuridines | Herpes Simplex Virus 2 (HSV-2) | Active | researchgate.net |

| 5-Isoxazol-5-yl-2'-deoxyuridines | Encephalomyocarditis virus (EMCV) | Active | researchgate.net |

This table summarizes reported activities for isoxazole nucleosides, highlighting the potential for new derivatives based on this compound.

Exploration in Advanced Material Systems

Beyond its synthetic utility, the electronic nature of the isoxazole ring makes it a candidate for inclusion in advanced materials with interesting photophysical and electrochemical properties.

Photochromic and Optical Property Investigations

Photochromic molecules, which undergo reversible color changes upon exposure to light, are of great interest for applications in optical data storage, molecular switches, and smart materials. scientific.netdntb.gov.uanih.gov Research has shown that various isoxazole derivatives can exhibit significant photochromic behavior. scientific.netresearchgate.net For instance, a novel diarylethene incorporating an isoxazole moiety was synthesized and demonstrated remarkable photochromism, switching from colorless to red under UV irradiation. scientific.net The isoxazole unit played a crucial role in this process. scientific.net

Given that the electronic properties of the heterocyclic ring are key to photochromism, it is plausible that derivatives of this compound could be designed to exhibit similar light-sensitive behavior. The extended conjugation provided by the cyclohexylidenemethyl group could be exploited to tune the absorption and emission properties, making it a target for the development of new photo-switchable materials.

Role as Electrochemical Probes

The development of electrochemical sensors and probes is vital for detecting various analytes in environmental and biological systems. Heterocyclic compounds are often employed in these systems due to their redox activity and ability to coordinate with metal ions. Several studies have investigated the electrochemical properties of isoxazole derivatives. derpharmachemica.comderpharmachemica.comarabjchem.org The electrochemical reduction of certain 5-methyl-N-(substituted aryl)isoxazole-4-carboxamides has been studied using cyclic voltammetry, revealing diffusion-controlled electrode processes. derpharmachemica.comderpharmachemica.com Other isoxazole derivatives have been investigated as corrosion inhibitors for mild steel, a process governed by electrochemical interactions at the metal surface. arabjchem.org

Structure Property Relationship Studies Within the 5 Cyclohexylidenemethyl Isoxazole Structural Class

Principles of Structural Modularity in Isoxazole (B147169) Derivatives for Chemical Inquiry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile synthetic accessibility and the diverse biological activities exhibited by its derivatives. nih.govresearchgate.net The principle of structural modularity is a cornerstone of chemical inquiry involving isoxazole derivatives. This concept revolves around the idea that the isoxazole core acts as a scaffold that can be systematically and independently modified at different positions, allowing for the fine-tuning of its physicochemical and biological properties.

This modularity arises from the various synthetic strategies available for constructing the isoxazole ring. A prevalent method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govijpcbs.com This approach allows for the introduction of a wide array of substituents at the 3- and 5-positions of the isoxazole ring by simply varying the starting materials. Another common method involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com

The ability to introduce different functional groups at specific positions on the isoxazole ring allows researchers to dissect the structure-activity relationships (SAR) of a particular class of compounds. For instance, substituents can be chosen to modulate properties such as:

Steric bulk: Influencing binding affinity and selectivity for biological targets.

Electronic effects: Altering the acidity/basicity, reactivity, and metabolic stability of the molecule. nanobioletters.com

Lipophilicity: Affecting cell permeability and pharmacokinetic profiles.

Hydrogen bonding capacity: Modifying interactions with biological macromolecules.

This modular approach facilitates the creation of compound libraries for high-throughput screening and the rational design of molecules with optimized properties for specific applications. researchgate.netmdpi.com The isoxazole ring, therefore, serves as a privileged scaffold in chemical biology and drug discovery, providing a robust platform for systematic structural exploration.

Influence of the Cyclohexylidenemethyl Substituent on Molecular Conformation and Electronic Distribution

The presence of this bulky and lipophilic group can dictate the preferred orientation of the molecule when interacting with other molecules or biological targets. The conformational flexibility of the cyclohexyl group allows it to adopt different spatial arrangements to optimize these interactions. The relative stability of conformers with the substituent in an equatorial versus an axial position is a key consideration, with the equatorial position generally being more stable to minimize steric hindrance. libretexts.org

From an electronic standpoint, the cyclohexylidenemethyl group is primarily an alkyl substituent and is generally considered to be electron-donating through an inductive effect. This can influence the electron density of the isoxazole ring, potentially affecting its reactivity and the pKa of any ionizable groups present. The double bond within the substituent also introduces a region of π-electron density, which can participate in π-stacking or other non-covalent interactions.

The interplay between the conformation of the cyclohexyl ring and the electronic nature of the isoxazole core is crucial for understanding the molecule's properties. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the preferred conformations and the electronic distribution within the molecule. nanobioletters.com These studies can help rationalize observed structure-property relationships and guide the design of new analogues with specific conformational and electronic features.

Rational Design Strategies for Isoxazole Analogues for Fundamental Chemical Investigations

The rational design of isoxazole analogues is a key strategy for conducting fundamental chemical investigations. researchgate.netmdpi.com This approach involves the deliberate and systematic modification of the isoxazole scaffold to probe specific chemical phenomena or to develop molecules with desired properties.

Table 1: Examples of Systematic Substituent Variation on the Isoxazole Ring

| Position of Variation | Example Substituents | Property Being Probed |

| 3-Position | -H, -CH₃, -CF₃, -Ph, -Cl | Electronic effects, steric bulk |

| 4-Position | -H, -Br, -I, -NO₂ | Reactivity, synthetic handles |

| 5-Position | Alkyl chains, aryl groups, heterocycles | Lipophilicity, binding interactions |

This systematic approach allows for the generation of quantitative structure-activity relationships (QSAR), which can be used to build predictive models for the properties of new, unsynthesized analogues.

Introducing conformational restraints into the structure of 5-(Cyclohexylidenemethyl)isoxazole analogues is a powerful tool for understanding the role of molecular conformation in determining its properties. mdpi.com By "locking" the molecule into a specific conformation, researchers can investigate which spatial arrangement is optimal for a particular function.

Conformational restraints can be introduced in several ways:

Introduction of rigid groups: Replacing flexible alkyl chains with rigid aromatic rings or incorporating cyclic structures.

Intramolecular hydrogen bonding: Designing molecules with functional groups that can form internal hydrogen bonds, thereby restricting conformational freedom. nih.gov

Steric hindrance: Introducing bulky groups that favor a particular rotamer or conformation.

By comparing the properties of conformationally restrained analogues with their more flexible counterparts, researchers can gain valuable insights into the bioactive conformation of a molecule or the conformational requirements for a specific chemical transformation.

Future Research Directions and Perspectives for 5 Cyclohexylidenemethyl Isoxazole Chemistry

Innovations in Sustainable Synthesis of 5-(Cyclohexylidenemethyl)isoxazole

The synthesis of isoxazole (B147169) derivatives has traditionally faced challenges such as harsh reaction conditions and the use of hazardous solvents. preprints.orgpreprints.org Modern chemistry is increasingly driven by the principles of green and sustainable practices, which aim to enhance efficiency while minimizing environmental impact. Future research into the synthesis of this compound should prioritize the adoption of these eco-friendly methodologies.

Several innovative strategies, already proven effective for other isoxazole derivatives, could be adapted and optimized. These include the use of aqueous media, which is inexpensive and environmentally benign, eliminating the need for volatile organic solvents. mdpi.comnih.gov Ultrasound-assisted synthesis is another promising avenue, as it can accelerate reaction kinetics, improve yields, and reduce energy consumption. preprints.orgpreprints.org Similarly, microwave-induced synthesis offers benefits like faster reaction rates and higher selectivity. nih.govresearchgate.net The development of catalytic systems, particularly those using biodegradable and reusable catalysts like agro-waste extracts or magnetic polysaccharides, represents a significant step toward sustainable chemical production. nih.govrsc.org

| Sustainable Method | Key Features | Reported Advantages for Isoxazole Synthesis | Proposed Application |

|---|---|---|---|

| Aqueous Media Synthesis | Water as solvent, often catalyst-free. mdpi.com | Environmentally benign, easier work-up, mild conditions. mdpi.com | Developing a one-pot reaction of a cyclohexylidenemethyl-containing precursor with hydroxylamine (B1172632) hydrochloride in water. |

| Ultrasound Irradiation (Sonochemistry) | Use of ultrasonic waves to induce cavitation. preprints.org | Shorter reaction times, higher yields, reduced energy use, compatibility with green solvents. preprints.orgpreprints.org | Optimizing an ultrasound-assisted multi-component reaction to form the target molecule from simple starting materials. |

| Microwave-Assisted Synthesis | Microwave radiation as an energy source. researchgate.net | Enhanced reaction rates, high selectivity, improved yields. nih.govresearchgate.net | Rapid synthesis via microwave-induced cycloaddition of a suitable nitrile oxide with a cyclohexylidene-alkyne precursor. |

| Bio-based Catalysis | Use of catalysts derived from renewable sources (e.g., orange peel ash). nih.gov | Inexpensive, abundant, benign nature, good atom economy. nih.gov | Employing a green catalyst for the condensation reaction leading to this compound. |

Unexplored Reactivity and Novel Transformative Pathways for the Compound

The isoxazole ring is a stable aromatic system but also a versatile synthon that can undergo various chemical transformations. eresearchco.com These reactions open pathways to other valuable heterocyclic structures and functional groups. A key area for future research is to systematically investigate the reactivity of this compound, focusing on how the exocyclic double bond and the bulky cyclohexyl group influence the outcomes of known isoxazole transformations.

One significant pathway is the reductive cleavage of the N-O bond, which can convert isoxazoles into β-hydroxy ketones, important intermediates in organic synthesis. eresearchco.com Another fascinating transformation is the base-catalyzed Beckmann rearrangement, which has been shown to convert certain isoxazole derivatives into oxazoles, demonstrating the potential for ring system interconversion. rsc.org Furthermore, the isoxazole ring can be functionalized at various positions. For example, halogenation at the C4 position using reagents like N-iodosuccinimide (NIS) has been achieved for other isoxazoles and could be applied to create novel derivatives of the title compound for further synthetic elaboration. mdpi.com

| Reaction Type | General Transformation | Potential Product from this compound | Future Research Focus |

|---|---|---|---|

| Reductive Ring Opening | Isoxazole → β-Hydroxy Ketone eresearchco.com | 1-(Cyclohexylidene)-4-hydroxy-4-methyl-2-butanone | Investigating selective N-O bond cleavage conditions that preserve the exocyclic double bond. |

| Ring Transformation | Isoxazole → Oxazole rsc.org | 2-(Cyclohexylidenemethyl)oxazole derivative | Exploring the feasibility of a base-catalyzed rearrangement and the influence of the substituent on the reaction mechanism. |

| C4-Position Halogenation | Isoxazole → 4-Halo-isoxazole mdpi.com | 4-Iodo-5-(cyclohexylidenemethyl)isoxazole | Optimizing electrophilic substitution to create a handle for cross-coupling reactions to build more complex molecules. |

| Cycloaddition Reactions | Isoxazole as a dienophile or diene | Novel fused heterocyclic systems | Studying the reactivity of the exocyclic double bond in Diels-Alder or other cycloaddition reactions. |

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. For this compound, advanced computational methodologies can provide deep insights into its structure, reactivity, and potential applications. nih.govacs.org

Molecular docking studies can be employed to predict how the compound might interact with various biological targets, such as enzymes like acetylcholinesterase or xanthine (B1682287) oxidase, for which other isoxazoles have shown inhibitory activity. nih.govnih.gov This in silico screening can identify promising avenues for medicinal chemistry applications. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the molecule's electronic structure, predict its spectroscopic signatures (NMR, IR), and model reaction pathways. acs.org This allows for a rational understanding of its reactivity and the design of novel transformations. Furthermore, software modules for de novo design can be used to generate hypothetical derivatives with optimized properties, guiding future synthetic targets. nih.gov

| Computational Method | Primary Application | Specific Goal for this compound |

|---|---|---|

| Molecular Docking | Predicting ligand-protein binding interactions. acs.orgnih.gov | To screen for potential biological targets and predict binding affinity and mode, guiding drug discovery efforts. |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and spectroscopic properties. acs.org | To understand the molecule's reactivity, predict the regioselectivity of reactions, and rationalize its stability. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. | To study the conformational flexibility of the cyclohexyl ring and its impact on receptor binding or material properties. |

| De Novo Design | Generating novel molecular structures with desired properties. nih.gov | To design new derivatives with potentially enhanced biological activity or improved material characteristics for synthesis. |

Interdisciplinary Research Avenues in Chemical Synthesis and Materials Science

The structural features of this compound—a rigid heterocyclic core combined with a flexible, lipophilic side chain—make it an interesting candidate for applications beyond traditional organic synthesis, particularly at the intersection with materials science.

Isoxazole-containing compounds have been investigated for their photophysical properties, including fluorescence, suggesting their potential use in organic light-emitting diodes (OLEDs) or as molecular probes. researchgate.net Future work could involve synthesizing this compound and its derivatives to study their emission spectra and quantum yields. Another promising direction is the incorporation of this molecule as a monomer or a pendant group in polymers. The isoxazole unit could enhance thermal stability or introduce specific recognition sites, while the cyclohexyl group could influence the polymer's solubility and morphology. Such research would bridge the gap between synthetic chemistry and polymer science, potentially leading to the development of novel functional materials with tailored properties.

| Interdisciplinary Field | Role of Isoxazoles | Specific Research Question for this compound |

|---|---|---|

| Materials Science (Polymers) | Used as monomers or functional pendants to create specialty polymers. ijpcbs.com | How does incorporating this compound into a polymer backbone affect its thermal, mechanical, and optical properties? |

| Photophysics | Some biaryl-substituted isoxazoles exhibit high fluorescence quantum yields. researchgate.net | Does this compound or its arylated derivatives exhibit interesting photoluminescent properties for potential use in optical materials? |

| Agrochemistry | Isoxazole derivatives are used as herbicides and fungicides. researchgate.netijpcbs.com | Could derivatives of this compound show potential as novel plant growth regulators or crop protection agents? |

| Medicinal Chemistry | The isoxazole scaffold is present in numerous drugs. researchgate.netmdpi.com | Can derivatives designed using computational methods show potent and selective activity against validated biological targets? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.